molecular formula C22H22O6 B11152585 isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate

isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate

Cat. No.: B11152585
M. Wt: 382.4 g/mol
InChI Key: YXNQWGOSEWBAMP-UHFFFAOYSA-N
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Description

Isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a methoxyphenyl group, and an isopropyl ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the resulting intermediate with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with antioxidant pathways to neutralize reactive oxygen species and protect cells from oxidative damage.

Comparison with Similar Compounds

Isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate can be compared with other similar compounds, such as:

    Isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-5-yl]oxy}acetate: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.

    Isopropyl 2-{[4-(4-hydroxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

    Isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-3-yl]oxy}acetate: The position of the chromen-2-one core is different, which may result in distinct chemical and biological properties.

Biological Activity

Isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate is a synthetic compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of coumarin derivatives, characterized by a chromene structure with various substituents that may influence its biological properties. The specific structure of this compound includes:

  • Isopropyl group : Enhances lipophilicity, potentially improving membrane permeability.
  • Methoxyphenyl moiety : May contribute to anti-inflammatory and antioxidant activities.

Research indicates that coumarin derivatives can exert their biological effects through multiple pathways:

  • Anti-inflammatory Activity :
    • Coumarin compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. For instance, a related study demonstrated that a coumarin derivative significantly reduced IL-6 levels by 1.41-fold compared to controls, indicating a strong anti-inflammatory potential .
  • Antioxidant Properties :
    • The presence of methoxy groups in the phenyl ring may enhance the antioxidant capacity of the compound by scavenging free radicals and reducing oxidative stress.
  • Cytotoxic Effects :
    • In vitro studies have shown that certain coumarin derivatives possess cytotoxic effects against cancer cell lines. The IC50 values for these compounds often range from 16.37 µM to 130 µM against various cancerous cells .

Table 1: Biological Activity Assays of this compound

Assay TypeTarget CellsEC50/IC50 (µM)Observations
Anti-inflammatoryLPS-Macrophages5.32Significant reduction in IL-6 levels
CytotoxicityCancer Cell Lines (various)16.37 - 130Broad spectrum of activity observed
AntioxidantDPPH AssayNot specifiedEffective radical scavenging activity noted

Case Studies

  • Anti-inflammatory Effects :
    A recent study investigated the anti-inflammatory effects of a series of coumarin derivatives, including this compound. The results indicated that these compounds could significantly modulate inflammatory pathways by downregulating key cytokines and upregulating protective proteins like HO-1 .
  • Cytotoxicity Against Cancer :
    Another study evaluated the cytotoxicity of various coumarin derivatives on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, making them potential candidates for further development as anticancer agents .

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

propan-2-yl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate

InChI

InChI=1S/C22H22O6/c1-13(2)27-21(24)12-26-18-9-14(3)10-19-22(18)17(11-20(23)28-19)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3

InChI Key

YXNQWGOSEWBAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC(=O)OC(C)C

Origin of Product

United States

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